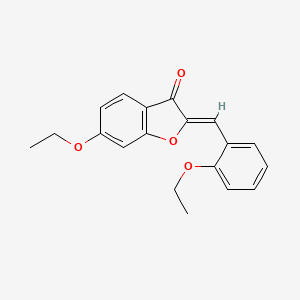

(Z)-6-ethoxy-2-(2-ethoxybenzylidene)benzofuran-3(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-6-ethoxy-2-(2-ethoxybenzylidene)benzofuran-3(2H)-one, also known as EBB, is a synthetic compound that belongs to the class of benzofuran derivatives. It has attracted attention from researchers due to its potential applications in various fields, including medicinal chemistry and material science.

Scientific Research Applications

Spectroscopic Characterization

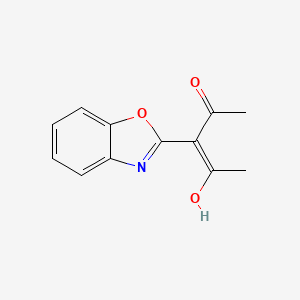

The vibrational and electronic properties of similar benzofuran derivatives have been extensively studied. These compounds, including (Z)-2-(4-nitrobenzylidene)benzofuran-3(2H)-one, have been investigated using experimental techniques like FT-IR, FT-Raman, and UV spectra. Theoretical studies using density functional theory (DFT) have shown good agreement between observed and calculated values, indicating the potential of these compounds for various applications due to their distinct electronic and vibrational properties. Such studies are crucial for understanding the fundamental properties of benzofuran derivatives and their potential applications in materials science and chemistry (Veeraiah et al., 2012).

Dual Chemosensor Applications

Benzofuran derivatives have been explored for their utility as chemosensors. A rhodamine-based compound was reported to act as a fluorescent dual sensor for Zn2+ and Al3+ ions, demonstrating the versatility of benzofuran structures in sensing applications. This particular study highlights the ability of benzofuran derivatives to interact selectively with metal ions, offering potential applications in environmental monitoring and analytical chemistry (Roy et al., 2019).

Bioactive Properties and Drug Development

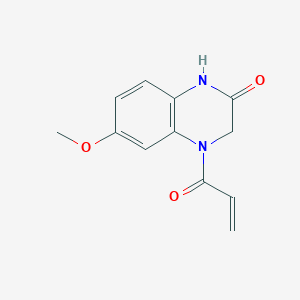

Benzofuran heterocycles, including structures similar to “(Z)-6-ethoxy-2-(2-ethoxybenzylidene)benzofuran-3(2H)-one”, have been identified as fundamental units in various biologically active compounds. Their broad scope of biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties, has attracted significant research interest. The moracin family, including compounds with benzofuran heterocycles, exemplifies the pharmacological importance of these structures, underscoring their potential in drug development (Naik et al., 2015).

Antioxidant Activity

The synthesis and characterization of benzofuran derivatives have also been studied for their antioxidant properties. For example, a three-component Strecker-type reaction was used to synthesize benzofuran derivatives that exhibited good antioxidant activity, suggesting their potential use in pharmaceuticals and as dietary supplements to combat oxidative stress (Ezzatzadeh & Hossaini, 2018).

properties

IUPAC Name |

(2Z)-6-ethoxy-2-[(2-ethoxyphenyl)methylidene]-1-benzofuran-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O4/c1-3-21-14-9-10-15-17(12-14)23-18(19(15)20)11-13-7-5-6-8-16(13)22-4-2/h5-12H,3-4H2,1-2H3/b18-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXRZWYBPCWOSKE-WQRHYEAKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3OCC)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3OCC)/O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-6-ethoxy-2-(2-ethoxybenzylidene)benzofuran-3(2H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methoxyphenyl)-2-[3-[(4-methoxyphenyl)methyl]-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B2723828.png)

![3-(7-methyl-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-(2-morpholinoethyl)propanamide](/img/structure/B2723833.png)

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 3-methylbenzoate](/img/structure/B2723835.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(dimethylamino)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2723839.png)

![1-(Thiophen-2-yl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea](/img/structure/B2723840.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2723841.png)